
Pentanoic acid, 5-amino-4-oxo-, heptyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-amino-4-oxo-, heptyl ester, hydrochloride, commonly known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. The drug was first approved by the US FDA in 1993, and since then, it has been widely used for medical purposes. Gabapentin is a GABA analog that binds to voltage-gated calcium channels and modulates the release of neurotransmitters.
Wirkmechanismus
Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels and reduces the release of excitatory neurotransmitters such as glutamate and substance P. It also enhances the activity of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal excitability. The exact mechanism of action of Gabapentin is not fully understood, but it is believed to modulate the release of neurotransmitters and reduce neuronal excitability.
Biochemische Und Physiologische Effekte
Gabapentin has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of glutamate and substance P, leading to a decrease in neuronal excitability. Gabapentin also enhances the activity of GABA, leading to an increase in inhibitory neurotransmission. It has been shown to reduce the release of norepinephrine and serotonin, leading to a decrease in anxiety and depression. Gabapentin has also been found to have anti-inflammatory effects and may help to reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Gabapentin has several advantages for lab experiments. It is a relatively safe and well-tolerated drug, with few side effects. It can be easily administered orally or intravenously, and its effects can be measured using a variety of techniques, including electrophysiology, imaging, and behavioral assays. However, Gabapentin has some limitations for lab experiments. It has a relatively short half-life, and its effects may vary depending on the dose and route of administration. Gabapentin may also interact with other drugs or compounds, leading to potential confounding effects.
Zukünftige Richtungen
Gabapentin has shown promising results in preclinical studies, and clinical trials are ongoing to evaluate its efficacy in a variety of conditions. Future research may focus on identifying the optimal dose and route of administration for Gabapentin, as well as exploring its potential use in combination with other drugs or therapies. Additionally, further studies may investigate the long-term effects of Gabapentin and its potential for abuse or dependence. Finally, research may focus on developing new analogs or derivatives of Gabapentin with improved efficacy or reduced side effects.
Synthesemethoden
Gabapentin is synthesized by the reaction of 1,6-diaminohexane with cyclohexanone in the presence of sodium hydride. The product is then treated with hydrochloric acid to obtain Gabapentin hydrochloride. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Gabapentin has been widely studied for its therapeutic effects on epilepsy, neuropathic pain, and restless leg syndrome. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has shown promising results in preclinical studies, and clinical trials are ongoing to evaluate its efficacy in these conditions.
Eigenschaften
CAS-Nummer |
140898-92-6 |
|---|---|
Produktname |
Pentanoic acid, 5-amino-4-oxo-, heptyl ester, hydrochloride |
Molekularformel |
C12H24ClNO3 |
Molekulargewicht |
265.78 g/mol |
IUPAC-Name |
heptyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C12H23NO3.ClH/c1-2-3-4-5-6-9-16-12(15)8-7-11(14)10-13;/h2-10,13H2,1H3;1H |
InChI-Schlüssel |
FLWXZETXCKMYJP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)CN.Cl |
Kanonische SMILES |
CCCCCCCOC(=O)CCC(=O)CN.Cl |
Synonyme |
HEPTYL 5-AMINOLEVULINATE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



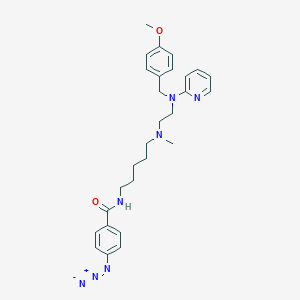
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
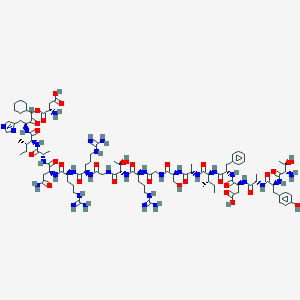
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
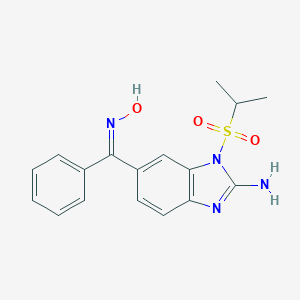
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


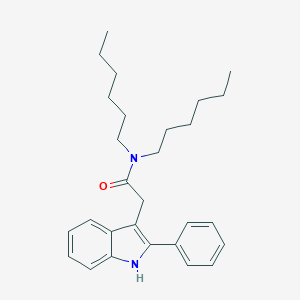

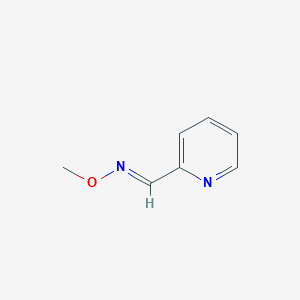
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)